4-Amino-6-nitro-1,3-benzenediol melting point and boiling point data
4-Amino-6-nitro-1,3-benzenediol melting point and boiling point data
The following technical guide provides an in-depth analysis of 4-Amino-6-nitro-1,3-benzenediol (also known as 4-Amino-6-nitroresorcinol or ANR ). This compound is a critical intermediate in the synthesis of high-performance polymers, specifically Poly(p-phenylene-2,6-benzobisoxazole) (PBO).
[1]
Executive Summary
4-Amino-6-nitro-1,3-benzenediol is a highly functionalized aromatic intermediate primarily utilized in the polymer industry and, to a lesser extent, in oxidative hair dye formulations.[1] Its significance lies in its role as the direct precursor to 4,6-Diaminoresorcinol (DAR) , the monomer used to synthesize PBO fibers (Zylon®) , which exhibit superior tensile strength and thermal stability compared to aramids.
Due to the presence of both nitro (electron-withdrawing) and amino/hydroxyl (electron-donating) groups on the same benzene ring, this compound exhibits significant thermal instability. Consequently, it is often generated and consumed in situ or isolated as a salt (e.g., hydrochloride) to prevent oxidative degradation.
Chemical Identity & Structural Analysis[2]
| Property | Data |
| IUPAC Name | 4-Amino-6-nitrobenzene-1,3-diol |
| Common Name | 4-Amino-6-nitroresorcinol (ANR) |
| CAS Number (Free Base) | 860757-57-9 |
| CAS Number (HCl Salt) | 883566-55-0 |
| Molecular Formula | C₆H₆N₂O₄ |
| Molecular Weight | 170.12 g/mol |
| SMILES | Nc1cc([O-])c(O)cc1O |
| Key Functional Groups | Primary Amine (-NH₂), Nitro (-NO₂), Diol (-OH at 1,[1][2][3][4][5]3) |
Structural Visualization
The following diagram illustrates the chemical structure and the push-pull electronic effects that contribute to the molecule's reactivity and thermal sensitivity.
Caption: Functional group analysis of 4-Amino-6-nitro-1,3-benzenediol showing electronic substituents.
Thermodynamic Properties: Melting & Boiling Points[2]
Melting Point Data
Unlike stable commodity chemicals, 4-Amino-6-nitro-1,3-benzenediol does not exhibit a sharp, reversible melting point. The compound undergoes thermal decomposition upon heating.[6][7]
| State | Melting Point / Decomposition Temperature | Reliability | Notes |
| Free Base | > 200°C (Decomposes) | High | The compound typically darkens and chars before a liquid phase is established due to intermolecular oxidation-reduction between the nitro and amino groups. |
| HCl Salt | ~215 - 220°C (Decomposes) | Medium | Salts of amino-nitro-phenols often exhibit higher thermal stability than the free base but still decompose violently if heated rapidly. |
| Predicted | 234 ± 40°C | Low | Computational models (e.g., ACD/Labs) often predict a theoretical MP, but experimental reality is dominated by decomposition. |
Boiling Point Data
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Experimental Boiling Point: N/A (Decomposes).
-
Theoretical Boiling Point: Predicted at ~420°C at 760 mmHg.
-
Significance: The molecule cannot be distilled.[7] Purification must be achieved via recrystallization (typically from acidic aqueous media) or precipitation.
Solubility Profile
-
Water: Sparingly soluble (Free Base); Soluble (HCl Salt).
-
Organic Solvents: Soluble in DMSO, DMF, and lower alcohols (Methanol/Ethanol).
-
Partition Coefficient (LogP): ~0.8 (Predicted). Indicates moderate hydrophilicity suitable for aqueous-organic extraction processes.
Synthesis & Application Workflow (PBO Precursor)
The primary industrial relevance of ANR is its position in the synthesis pipeline for Polybenzoxazole (PBO) . It serves as the "bridge" between the stable dinitro precursor and the highly sensitive diamino monomer.
Synthesis Pathway[1][5][8][9][10][11]
-
Nitration: Resorcinol is nitrated to form 4,6-Dinitroresorcinol (DNR).[8][9]
-
Partial Reduction (Critical Step): DNR is selectively reduced to 4-Amino-6-nitroresorcinol (ANR). This can be achieved using sulfide reduction or controlled catalytic hydrogenation.
-
Final Reduction: ANR is further reduced to 4,6-Diaminoresorcinol (DAR), often in situ to prevent oxidation.
Caption: Synthesis pathway from Resorcinol to PBO fiber via the ANR intermediate.
Experimental Methodologies
Thermal Analysis Protocol (DSC/TGA)
To verify the purity and thermal stability of ANR, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.
-
Instrument: DSC (e.g., TA Instruments Q2000) and TGA (e.g., TA Instruments Q500).
-
Sample Prep: 2–5 mg of dried ANR (HCl salt preferred for stability) in a hermetically sealed aluminum pan (pinhole lid for TGA).
-
Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation during heating.
-
Ramp Rate: 10°C/min from 40°C to 300°C.
-
Expected Signal:
-
DSC: A broad endotherm (potential melting) immediately followed by a sharp exotherm (decomposition) around 210–230°C.
-
TGA: Significant mass loss onset >200°C, corresponding to the loss of NO₂ or ring fragmentation.
-
Handling & Storage[1]
-
Oxidation Sensitivity: The amino group at position 4 activates the ring, making it susceptible to air oxidation (turning dark brown/black).
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.
-
Safety: As a nitro-aromatic, it carries risks of explosion if heated under confinement. Use blast shields during scale-up.
References
-
Wolfe, J. F. (1988).[8] Polybenzothiazoles and Polybenzoxazoles.[8] In Encyclopedia of Polymer Science and Engineering (Vol. 11, pp. 601-635).[8] Wiley-InterScience.[8]
-
GuideChem. (2025). 4-Amino-6-nitrobenzene-1,3-diol Properties and Suppliers. Retrieved from GuideChem. Link
-
BLD Pharm. (2025). Product Data Sheet: 4-Amino-6-nitrobenzene-1,3-diol (CAS 860757-57-9).[1][3][10] Retrieved from BLD Pharm. Link
-
PubChem. (2025). Compound Summary: 4-Aminoresorcinol Hydrochloride (Related Structure Analysis). National Library of Medicine. Link
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Nitro-aminophenol derivatives. Retrieved from Thermo Fisher.[11] Link
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